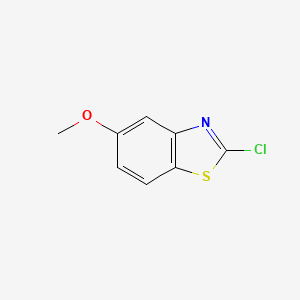

2-Chloro-5-methoxybenzothiazole

Übersicht

Beschreibung

2-Chloro-5-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the second position and a methoxy group at the fifth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with 2-chloro-5-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methoxybenzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include 2-substituted benzothiazoles with various functional groups.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis

2-Chloro-5-methoxybenzothiazole serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs with anti-cancer, anti-bacterial, and anti-inflammatory properties. The compound's ability to act as an enzyme inhibitor allows it to interfere with various biological pathways, making it a candidate for therapeutic agents targeting diseases such as cancer and infections.

Case Studies

- Anti-Cancer Activity : Research indicates that benzothiazole derivatives exhibit significant anti-cancer activities. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

- Anti-Bacterial Properties : A study demonstrated that certain derivatives of benzothiazole, including those derived from this compound, possess potent antibacterial activities against resistant strains of bacteria, suggesting their potential utility in treating infections .

Biological Studies

Enzyme Inhibition and Receptor Modulation

The compound is extensively used in biological studies to explore its role as an enzyme inhibitor and receptor modulator. Its structural characteristics allow it to bind effectively to specific enzymes, blocking their activity and providing insights into biochemical pathways.

Experimental Findings

- Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) : Research has highlighted the potential of benzothiazole derivatives, including this compound, in inhibiting this enzyme linked to Alzheimer's disease, showcasing its relevance in neurodegenerative disease research .

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for imaging cellular processes, enhancing the understanding of cellular dynamics and disease mechanisms .

Material Science

Development of Imaging Agents

In material science, this compound is employed in creating fluorescent dyes and imaging agents. Its unique optical properties make it suitable for applications in biological imaging and diagnostics.

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows it to participate in various chemical reactions essential for producing agricultural products and industrial materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methoxybenzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The methoxy group and chlorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzothiazole: Lacks the methoxy group and has different biological activities.

5-Methoxybenzothiazole: Lacks the chlorine atom and has different reactivity and applications.

2-Chloro-6-methoxybenzothiazole: Has the methoxy group at the sixth position, leading to different chemical properties.

Uniqueness

2-Chloro-5-methoxybenzothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Biologische Aktivität

2-Chloro-5-methoxybenzothiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. The presence of these substituents significantly influences its biological properties, making it a subject of interest for various therapeutic applications.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including:

- Antibacterial Activity : Several studies have demonstrated that benzothiazole derivatives, including this compound, possess significant antibacterial properties. For instance, novel derivatives have been shown to effectively inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with severe infections .

- Antitumor Activity : Benzothiazole compounds have been investigated for their potential as anticancer agents. Substituted benzothiazoles have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

- Antifungal and Antiviral Properties : Some studies suggest that benzothiazole derivatives also exhibit antifungal and antiviral activities, although specific data on this compound is limited .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Biofilm Formation : Research has indicated that certain benzothiazole derivatives can inhibit biofilm formation in bacteria, which is crucial for combating persistent infections . For example, compounds targeting the Gac/Rsm two-component system in Pseudomonas aeruginosa have shown enhanced antibacterial effects when combined with traditional antibiotics.

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for neurological disorders. The binding interactions between these compounds and MAO enzymes suggest potential therapeutic applications in treating depression and other mood disorders .

Case Studies

- Antibacterial Efficacy Against MRSA : A study evaluated the antibacterial activity of various benzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with findings indicating that certain compounds had MIC values as low as 8 μg/mL, demonstrating significant antibacterial potency .

- Cytotoxicity Assessment : In vitro cytotoxicity studies showed that some derivatives exhibited selective toxicity towards bacterial cells while being non-cytotoxic to human cell lines, suggesting their potential for therapeutic use without adverse effects on human cells .

Data Tables

Eigenschaften

IUPAC Name |

2-chloro-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUERHMFUYYXLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427600 | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-28-6 | |

| Record name | 2-Chloro-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-CHLORO-5-METHOXYBENZOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.